
1-(6-Bromoisoquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol It is characterized by the presence of a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group
Méthodes De Préparation
The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanol typically involves the bromination of isoquinoline derivatives followed by the introduction of the ethanol group. One common synthetic route includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoisoquinoline is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(6-Bromoisoquinolin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields isoquinoline-3-carboxylic acid, while reduction of the bromine atom results in isoquinoline-3-ethanol.
Applications De Recherche Scientifique
1-(6-Bromoisoquinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins involved in various biological processes .
Comparaison Avec Des Composés Similaires
1-(6-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Chloroisoquinolin-3-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activities due to the difference in halogen atoms.
1-(6-Fluoroisoquinolin-3-yl)ethanol:
1-(6-Iodoisoquinolin-3-yl)ethanol: The presence of an iodine atom makes this compound more reactive in certain chemical reactions compared to its bromine counterpart.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(6-bromoisoquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-7,14H,1H3 |
Clé InChI |
CDODBIVSLXQVGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C2C=CC(=CC2=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
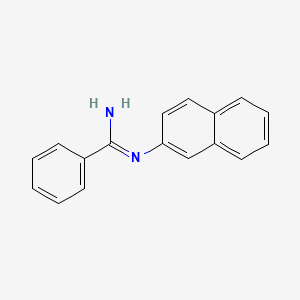
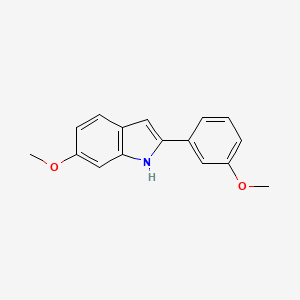
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
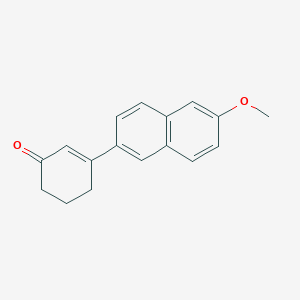

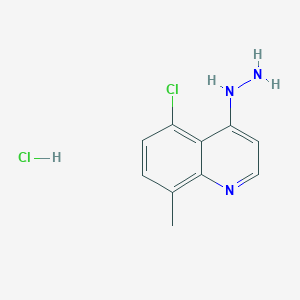
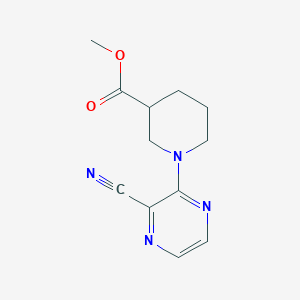
![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
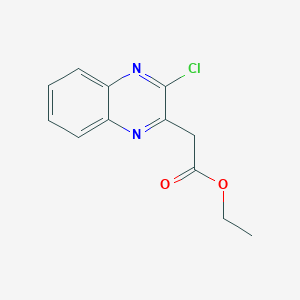

![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
